molecular formula C9H7ClFNO B13082558 3-(2-Chloro-4-fluoro-phenoxy)propanenitrile

3-(2-Chloro-4-fluoro-phenoxy)propanenitrile

Cat. No.: B13082558
M. Wt: 199.61 g/mol
InChI Key: USSPRFJKBGQMBT-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluoro-phenoxy)propanenitrile is an organic compound with the molecular formula C9H7ClFNO It is characterized by the presence of a chloro and fluoro substituent on a phenoxy ring, attached to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluoro-phenoxy)propanenitrile typically involves the reaction of 2-chloro-4-fluorophenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, phase-transfer catalysis and other advanced techniques may be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluoro-phenoxy)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxypropanenitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-(2-Chloro-4-fluoro-phenoxy)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluoro-phenoxy)propanenitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, though detailed studies are required to elucidate these pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenoxy)propanenitrile: Similar structure but lacks the chloro substituent.

    3-(2-Chloro-4-(trifluoromethyl)phenoxy)propanenitrile: Contains a trifluoromethyl group instead of a fluoro group.

    3-(2-Chloro-4-methylphenoxy)propanenitrile: Contains a methyl group instead of a fluoro group

Uniqueness

3-(2-Chloro-4-fluoro-phenoxy)propanenitrile is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring, which can influence its reactivity and applications. The combination of these substituents can enhance its potential as an intermediate in various chemical syntheses and its utility in different scientific research fields .

Properties

Molecular Formula

C9H7ClFNO

Molecular Weight

199.61 g/mol

IUPAC Name

3-(2-chloro-4-fluorophenoxy)propanenitrile

InChI

InChI=1S/C9H7ClFNO/c10-8-6-7(11)2-3-9(8)13-5-1-4-12/h2-3,6H,1,5H2

InChI Key

USSPRFJKBGQMBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCCC#N

Origin of Product

United States

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